molecular formula C23H27ClN4O B2510282 (3,4-dimethylphenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride CAS No. 1189989-32-9

(3,4-dimethylphenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride

Cat. No. B2510282
CAS RN: 1189989-32-9
M. Wt: 410.95
InChI Key: PBKOYEDEYXVNBX-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a piperazine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The presence of the imidazole ring and the phenyl groups suggest that this compound might have interesting biological activities, but without specific studies, it’s hard to predict what those might be.

Scientific Research Applications

Host for Anions

In the study by Nath and Baruah (2012), a related compound, Imidazole containing bisphenol, was investigated for its ability to structurally characterize salts with various acids. This research contributes to the understanding of molecular interactions in solid-state structures, particularly through hydrogen bonding and π···π interactions (Nath & Baruah, 2012).

Antimicrobial Activity

Patel, Agravat, and Shaikh (2011) synthesized derivatives that were structurally similar to "(3,4-dimethylphenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride". These compounds displayed variable and modest antimicrobial activity against bacteria and fungi, highlighting the potential application of such derivatives in antimicrobial research (Patel, Agravat, & Shaikh, 2011).

Antagonist for CB1 Cannabinoid Receptor

Shim et al. (2002) investigated a compound structurally similar to "this compound" for its role as an antagonist for the CB1 cannabinoid receptor. This research has implications for the development of drugs that target cannabinoid receptors (Shim et al., 2002).

Synthesis and Biological Activity

Mhaske et al. (2014) synthesized a novel series of compounds with structures similar to "this compound". These compounds were tested for in vitro antimicrobial activity, demonstrating the chemical's potential in medical research (Mhaske et al., 2014).

properties

IUPAC Name

(3,4-dimethylphenyl)-[4-[1-(4-methylphenyl)imidazol-2-yl]piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O.ClH/c1-17-4-8-21(9-5-17)27-11-10-24-23(27)26-14-12-25(13-15-26)22(28)20-7-6-18(2)19(3)16-20;/h4-11,16H,12-15H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBKOYEDEYXVNBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CN=C2N3CCN(CC3)C(=O)C4=CC(=C(C=C4)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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